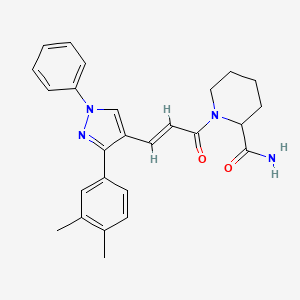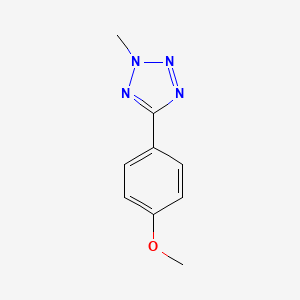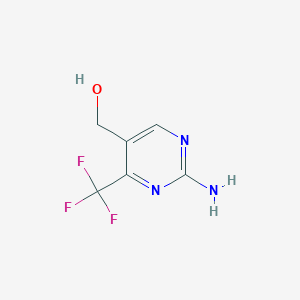
2-Chloro-4-(3-chlorophenyl)-5-(trifluoromethoxy)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(3-chlorophenyl)-5-(trifluoromethoxy)pyrimidine is a heterocyclic aromatic compound that contains both chlorine and trifluoromethoxy functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3-chlorophenyl)-5-(trifluoromethoxy)pyrimidine typically involves the reaction of 3-chlorobenzonitrile with trifluoromethoxyacetyl chloride in the presence of a base, followed by cyclization with guanidine hydrochloride. The reaction conditions often require an inert atmosphere and elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
2-Chloro-4-(3-chlorophenyl)-5-(trifluoromethoxy)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the chlorine atoms.
Oxidation: Oxidized products may include compounds with additional oxygen-containing functional groups.
Reduction: Reduced products typically have fewer oxygen atoms or more hydrogen atoms.
科学的研究の応用
2-Chloro-4-(3-chlorophenyl)-5-(trifluoromethoxy)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is studied for its potential use in the development of new materials with unique properties.
Biological Research: It is used as a tool compound to study various biological processes and pathways.
Industrial Applications: The compound is explored for its use in the synthesis of other valuable chemicals and intermediates.
作用機序
The mechanism of action of 2-Chloro-4-(3-chlorophenyl)-5-(trifluoromethoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 2-Chloro-4-(3-chlorophenyl)-5-methoxypyrimidine
- 2-Chloro-4-(3-chlorophenyl)-5-(trifluoromethyl)pyrimidine
- 2-Chloro-4-(3-bromophenyl)-5-(trifluoromethoxy)pyrimidine
Uniqueness
2-Chloro-4-(3-chlorophenyl)-5-(trifluoromethoxy)pyrimidine is unique due to the presence of both chlorine and trifluoromethoxy groups, which confer distinct chemical and physical properties. These functional groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C11H5Cl2F3N2O |
|---|---|
分子量 |
309.07 g/mol |
IUPAC名 |
2-chloro-4-(3-chlorophenyl)-5-(trifluoromethoxy)pyrimidine |
InChI |
InChI=1S/C11H5Cl2F3N2O/c12-7-3-1-2-6(4-7)9-8(19-11(14,15)16)5-17-10(13)18-9/h1-5H |
InChIキー |
JWRKYTJNLAFSFJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=NC=C2OC(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


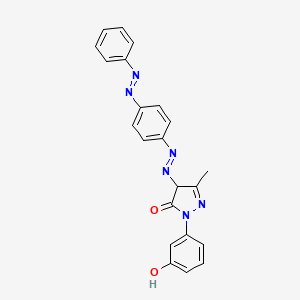
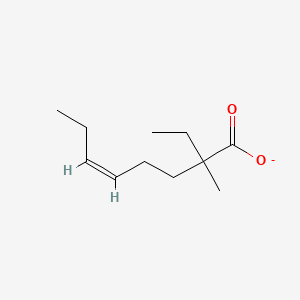
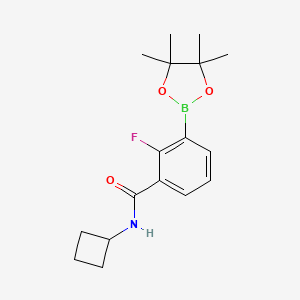
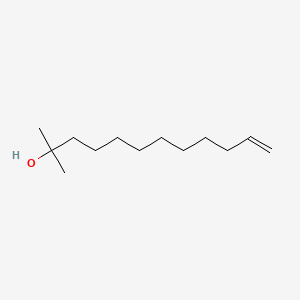
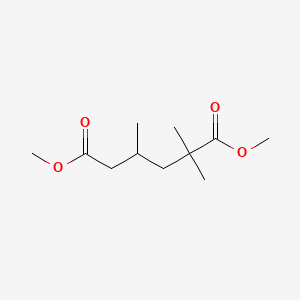

![2-(2-Methyl-7-trifluoromethyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B13733018.png)
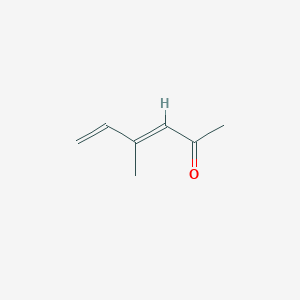
![[(3R,5S)-5-(3-acetylanilino)-4-amino-3-(dimethylcarbamoylamino)-1,2-dihydroxy-3-[(1S)-1-hydroxyethyl]-2-methylcyclopentyl]methyl 2-hydroxy-6-methylbenzoate](/img/structure/B13733027.png)
